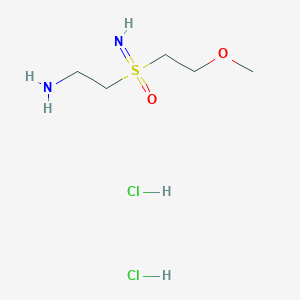
2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C5H16Cl2N2O2S and its molecular weight is 239.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Synthesis of Apremilast : This compound was used in the preparation of Apremilast, an inhibitor of phosphodiesterase 4 (PDE-4), providing a basis for further industrial production (Shan, Weizheng, & Bai-nian, 2015).
- Characterization of Hallucinogenic Compounds : Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs was conducted, demonstrating the importance of detailed analytical properties in identifying new substances (Zuba & Sekuła, 2013).
Pharmacological Effects and Metabolism
- Comparative Neuropharmacology : Comparative study of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in rodents, highlighting the potency and receptor affinity differences (Elmore et al., 2018).
- Metabolism in Rats : Investigation of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting metabolic pathways (Kanamori et al., 2002).
Medical and Biological Research
- Antiamoebic Activity : Synthesis and evaluation of chalcones bearing N-substituted ethanamine tail for antiamoebic activity against Escherichia, demonstrating potential therapeutic applications (Zaidi et al., 2015).
- Enantioselective Metabolism : Study on the metabolism of the endocrine disruptor pesticide methoxychlor by human cytochromes P450 (P450s), highlighting the differences in selective enantiomer formation by various P450 isoforms (Hu & Kupfer, 2002).
Environmental Impact
- Dechlorination by Bacteria : Research on the reductive dechlorination of Methoxychlor and DDT by human intestinal bacterium Eubacterium limosum, shedding light on environmental and health impacts (Yim et al., 2008).
- Breakdown Product Formation in Aquatic Systems : Study on the transformation of metolachlor and alachlor in aquatic systems, exploring the breakdown product formation patterns (Graham et al., 1999).
特性
IUPAC Name |
2-(2-methoxyethylsulfonimidoyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.2ClH/c1-9-3-5-10(7,8)4-2-6;;/h7H,2-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSQXPPMCUVJBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=N)(=O)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
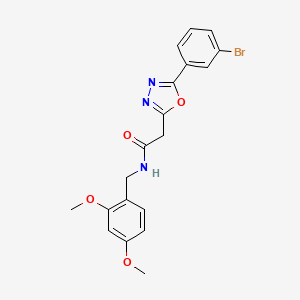

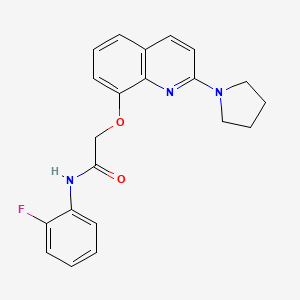
![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)


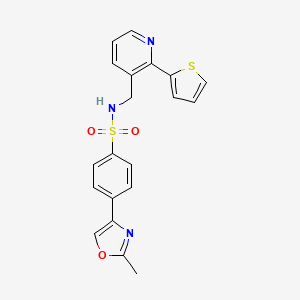
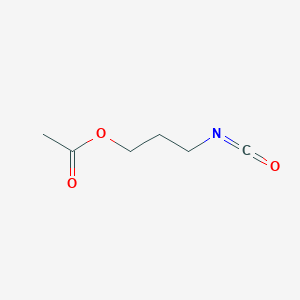
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
